molecular formula C17H7ClN4O3S2 B254176 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione

7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione

Cat. No. B254176
M. Wt: 414.8 g/mol
InChI Key: MCSIIGGVUUVOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication, transcription, and repair. Inhibition of this enzyme can lead to the death of cancer cells.
Biochemical and Physiological Effects:
7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth of fungi by disrupting the integrity of the cell wall. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione in lab experiments is its potential as an anticancer and antifungal agent. This compound can be used to study the mechanisms of action of these diseases and to develop new treatments. One limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione. One direction is to study its potential as an anti-inflammatory agent and to develop new treatments for inflammatory diseases. Another direction is to study its potential as an anticancer agent and to develop new treatments for cancer. Additionally, further research can be done to improve the solubility of this compound in water, which can make it more useful in certain experiments.

Synthesis Methods

7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione has been synthesized using various methods such as the reaction of 2-aminobenzenethiol with 2-chloro-1-(2-thienyl)ethanone followed by cyclization with triphosgene. Another method involves the reaction of 2-aminobenzenethiol with 2-chloro-1-(2-thienyl)ethanone followed by cyclization with phosgene. Both methods have been reported to yield good results.

Scientific Research Applications

7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione has shown potential applications in scientific research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal activity against various strains of fungi. Additionally, this compound has been reported to have potential as an anti-inflammatory agent.

properties

Product Name

7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione

Molecular Formula

C17H7ClN4O3S2

Molecular Weight

414.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione

InChI

InChI=1S/C17H7ClN4O3S2/c18-8-4-1-2-5-9(8)21-15(24)12-13(16(21)25)27-17-19-14(23)11(20-22(12)17)10-6-3-7-26-10/h1-7H

InChI Key

MCSIIGGVUUVOCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C(=NN34)C5=CC=CS5)Cl

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C(=NN34)C5=CC=CS5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.